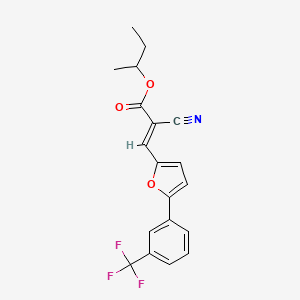

(E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

Description

(E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a furan ring substituted with a trifluoromethylphenyl group and a sec-butyl ester chain. This compound is structurally characterized by:

- Furan core: The furan moiety contributes to π-conjugation and may facilitate interactions with biological targets or UV-filter matrices.

- sec-butyl ester: This alkyl chain likely improves solubility in non-polar solvents and compatibility with formulation matrices compared to shorter esters.

Properties

IUPAC Name |

butan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c1-3-12(2)25-18(24)14(11-23)10-16-7-8-17(26-16)13-5-4-6-15(9-13)19(20,21)22/h4-10,12H,3H2,1-2H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMIXRYOOCXGIL-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of cyanoacrylate derivatives, which are known for various pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects. This article reviews the available literature on the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 321.25 g/mol. The structure includes a cyano group, a furan ring, and a trifluoromethyl phenyl moiety, which are significant for its biological interactions.

Antitumor Activity

Several studies have demonstrated the antitumor potential of cyanoacrylate derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that similar compounds exhibited IC50 values in the micromolar range against breast and colon cancer cells, suggesting significant potential for further development as anticancer agents .

Antibacterial Properties

Research has also highlighted the antibacterial activity of related compounds. A study focusing on the synthesis of cyanoacrylate derivatives reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. Compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

- Case Study on Antibacterial Effects : In vitro testing demonstrated that this compound significantly inhibited the growth of multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Findings

Solubility and Formulation Compatibility

- Ethylhexyl vs. sec-butyl esters : The ethylhexyl analog () exhibits excellent solubility in oils and UV filters, attributed to its long alkyl chain. The sec-butyl group in the target compound may offer intermediate solubility, balancing lipophilicity for sunscreen formulations while avoiding excessive hydrophobicity .

- Amide vs. ester derivatives: The quinolinyl acrylamide () shows moderate solubility due to polar amide groups, whereas ester-based analogs (e.g., methyl or ethyl) are more lipophilic .

UV Absorption Profiles

- The ethylhexyl analog absorbs maximally at 320 nm, covering the critical 300–340 nm UVA gap unaddressed by commercial filters like avobenzone . The trifluoromethylphenyl group in the target compound may redshift absorption (λmax ~325–330 nm) due to enhanced electron withdrawal, improving UVA-I (340–400 nm) coverage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.